molecular formula C19H16N2O3 B8561154 5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide

5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide

Cat. No. B8561154
M. Wt: 320.3 g/mol
InChI Key: IIPUXHBGINOLKK-UHFFFAOYSA-N
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Patent
US08778939B2

Procedure details

Solid HOBT (552 mg, 3.60 mmol) was added in one charge to a stirred solution of 5-hydroxy-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 38; 800 mg, 3.28 mmol), 3-pyridinamine (339 mg, 3.60 mmol) and EDC (691 mg, 3.60 mmol) in DMF (30 mL) at room temp. The reaction mixture was stirred at room temperature for 4 h. After 4 h, water was added to the reaction mixture. The reaction mixture was filtered and the residue was washed with ethyl acetate to yield the title compound as a white solid. 500 mg.
Name
Quantity
552 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
339 mg
Type
reactant
Reaction Step Two
Name
Quantity
691 mg
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=C[C:4]2[N:9](O)N=[N:7][C:5]=2[CH:6]=1.[OH:11][C:12]1[CH:13]=[CH:14][C:15]([O:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[C:16]([CH:20]=1)[C:17]([OH:19])=O.N1C=CC=C(N)C=1.C(Cl)CCl>CN(C=O)C.O>[OH:11][C:12]1[CH:13]=[CH:14][C:15]([O:21][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[C:16]([CH:20]=1)[C:17]([NH:7][C:5]1[CH:4]=[N:9][CH:2]=[CH:1][CH:6]=1)=[O:19]

Inputs

Step One
Name
Quantity
552 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
OC=1C=CC(=C(C(=O)O)C1)OCC1=CC=CC=C1
Name
Quantity
339 mg
Type
reactant
Smiles
N1=CC(=CC=C1)N
Name
Quantity
691 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the residue was washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC=1C=CC(=C(C(=O)NC=2C=NC=CC2)C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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